molecular formula C17H11ClF2N2O2 B2850748 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 946316-17-2

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2850748
CAS RN: 946316-17-2
M. Wt: 348.73
InChI Key: SJYMNYZHFVDYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It is a promising drug candidate for the treatment of cancer and has shown significant potential in preclinical studies.

Mechanism of Action

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide selectively binds to the adenosine A2A receptor and prevents the binding of adenosine, a naturally occurring molecule that activates this receptor. By blocking the A2A receptor, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide can prevent the suppression of immune cells and promote an anti-tumor immune response.
Biochemical and Physiological Effects:
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been shown to enhance the activity of multiple immune cell types, including T cells, natural killer cells, and dendritic cells. It also promotes the production of pro-inflammatory cytokines, which can further enhance the immune response. Additionally, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been shown to inhibit the growth of multiple tumor types in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide is its selectivity for the adenosine A2A receptor, which minimizes off-target effects. However, its efficacy may be limited by the expression of this receptor in different tumor types. Additionally, the optimal dosing and administration of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide may vary depending on the specific cancer type and patient population.

Future Directions

Future research on 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide could focus on its potential in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further studies could investigate the optimal dosing and administration of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide in different cancer types and patient populations. Finally, clinical trials will be necessary to determine the safety and efficacy of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide in humans.

Synthesis Methods

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride to form 4-chlorophenyl hydroxylamine. This intermediate is then reacted with ethyl 2,4-difluorobenzylacetate to form 2-(5-(4-chlorophenyl)isoxazol-3-yl)acetate. The final step involves the hydrolysis of the ester group to form 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide.

Scientific Research Applications

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential in cancer immunotherapy. It works by blocking the adenosine A2A receptor, which is known to suppress the immune system and promote tumor growth. By inhibiting this receptor, 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide can enhance the activity of immune cells and promote an anti-tumor immune response.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-15-6-5-12(19)7-14(15)20/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYMNYZHFVDYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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